2',4-Difluoro-[1,1'-biphenyl]-3-ol is an organic compound with the molecular formula . This compound belongs to the biphenyl family, characterized by two benzene rings connected by a single bond. The unique structural features include fluorine atoms at the 2' and 4' positions and a hydroxyl group at the 3 position, which significantly influence its chemical properties and potential applications in various fields, including chemistry and biology.
Research on 2',4-Difluoro-[1,1'-biphenyl]-3-ol indicates potential biological activities. It has been investigated for its possible anti-inflammatory and analgesic properties, similar to other biphenyl derivatives. Its structural characteristics allow it to interact with specific biological targets, which may lead to therapeutic effects.
The synthesis of 2',4-Difluoro-[1,1'-biphenyl]-3-ol typically involves the following steps:
2',4-Difluoro-[1,1'-biphenyl]-3-ol has diverse applications:
The mechanism of action of 2',4-Difluoro-[1,1'-biphenyl]-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms enhance lipophilicity and metabolic stability. These interactions may influence various biochemical pathways, leading to potential therapeutic effects .
Several compounds share structural similarities with 2',4-Difluoro-[1,1'-biphenyl]-3-ol:
Compound Name | Structural Features | Key Differences |
---|---|---|
2,4-Difluorobiphenyl | Lacks hydroxyl group; only contains fluorine atoms | Less reactive due to absence of hydroxyl group |
4-Fluorobiphenyl | Contains only one fluorine atom | Different reactivity and physical properties |
2,2'-Difluorobiphenyl | Fluorine atoms are positioned differently | Alters reactivity and applications |
3',5-Difluoro-[1,1'-biphenyl]-3-ol | Hydroxyl group at different position | Variation in biological activity and reactivity |
The uniqueness of 2',4-Difluoro-[1,1'-biphenyl]-3-ol lies in its combination of two fluorine atoms and a hydroxyl group. This configuration imparts distinct chemical reactivity and potential biological activity that is not present in other similar compounds .